Diglyme-d6

Description

BenchChem offers high-quality Diglyme-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diglyme-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

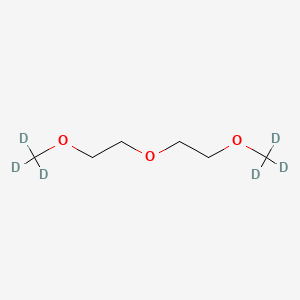

Structure

3D Structure

Properties

IUPAC Name |

1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Deuterated Diglyme (Diglyme-d14) for Advanced Research Applications

Abstract

This technical guide provides an in-depth analysis of deuterated diglyme, specifically Bis(2-methoxyethyl) ether-d14 (Diglyme-d14). It serves as a critical resource for researchers, chemists, and drug development professionals who utilize this essential solvent in sensitive applications. The document elucidates the compound's core identifiers, including its definitive CAS number, and delves into its physicochemical properties. The primary focus is on its strategic application in Nuclear Magnetic Resonance (NMR) spectroscopy and as a medium for sophisticated organometallic synthesis, where mechanistic insights are paramount. By explaining the causality behind its selection and use, this guide offers field-proven insights grounded in authoritative references. Detailed experimental protocols, safety and handling procedures, and data visualization are provided to ensure both scientific integrity and practical utility.

Introduction: The Strategic Importance of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, precision is paramount. Deuterated solvents, compounds where hydrogen atoms (¹H) are replaced by their heavier isotope, deuterium (²H or D), are fundamental tools for achieving this precision.[1] Their primary utility lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of proton signals from the solvent eliminates overwhelming interference, allowing for clear and unambiguous analysis of the analyte.[1]

Diglyme, or bis(2-methoxyethyl) ether, is a high-boiling, polar aprotic solvent prized for its exceptional stability and solvating properties, particularly for alkali metal cations.[2][3] Its deuterated analogue, Diglyme-d14, retains these advantageous properties while enabling researchers to conduct in-situ reaction monitoring and mechanistic studies via NMR, which would otherwise be impossible. This guide explores the technical specifications, applications, and handling of Diglyme-d14, a critical component in the toolkit of the advanced research scientist.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring unambiguous recognition in literature, databases, and regulatory documents.

| Identifier | Deuterated Diglyme (Diglyme-d14) | Non-Deuterated Diglyme |

| CAS Number | 38086-00-9 [4][5][6] | 111-96-6[2][4] |

| IUPAC Name | 1-Methoxy-d3-2-(2-methoxy-d3-ethoxy-d4)ethane-d4 | 1-Methoxy-2-(2-methoxyethoxy)ethane[2] |

| Synonyms | Bis(2-methoxyethyl)ether-d14, Diethylene glycol dimethyl ether-d14[4][6] | 2-Methoxyethyl ether, Dimethyl carbitol[2][4] |

| Molecular Formula | C₆D₁₄O₃[6] | C₆H₁₄O₃[2] |

| Molecular Weight | 148.26 g/mol [4][5] | 134.17 g/mol |

| EC Number | 203-924-4[4] | 203-924-4[2] |

Physicochemical Data Summary

The utility of Diglyme-d14 is defined by its physical and chemical characteristics, which dictate its suitability for various experimental conditions.

| Property | Value / Specification | Source |

| Chemical Purity | Typically ≥98% isotopic enrichment (D) | [4] |

| Form | Neat, individual liquid | [4][7] |

| Appearance | Colorless liquid | [5] |

| Storage Temperature | Room temperature, away from light and moisture | [4][7] |

| Boiling Point (non-deuterated) | 162 °C (324 °F; 435 K) | [2] |

| Miscibility | Miscible with water and organic solvents | [2][8] |

Core Applications in Advanced Research

The selection of Diglyme-d14 is not arbitrary; it is a deliberate choice driven by the unique demands of specific chemical investigations. Its high boiling point, excellent thermal and chemical stability, and superior solvating power make it an indispensable tool.[8]

Application I: High-Resolution NMR Spectroscopy

The fundamental purpose of using a deuterated solvent in ¹H NMR is to eliminate the solvent's own proton signals, which would otherwise obscure the signals from the sample being analyzed.[1]

Causality of Use:

-

Signal Clarity: In a standard ¹H NMR experiment, the molar concentration of the solvent is vastly higher than that of the analyte. A non-deuterated solvent would produce a massive peak, rendering the spectrum useless. Diglyme-d14 provides a "silent" background for proton observation.

-

High-Temperature Studies: Many chemical reactions require elevated temperatures to proceed at a reasonable rate. Diglyme's high boiling point (162 °C) makes its deuterated form ideal for monitoring these reactions directly in the NMR tube, providing real-time mechanistic data.

-

Solubility: It is an excellent solvent for a wide range of organic and organometallic compounds, ensuring sample homogeneity for high-quality spectral acquisition.[8]

Experimental Protocol: Preparation of an NMR Sample using Diglyme-d14

-

Analyte Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

-

Solvent Dispensing: In a fume hood, use a clean, dry glass syringe to transfer approximately 0.6-0.7 mL of Diglyme-d14 into the vial containing the analyte.

-

Dissolution: Gently swirl or vortex the vial until the analyte is completely dissolved. If necessary, gentle heating can be applied, leveraging the solvent's high boiling point.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4 cm).

-

Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known quantity of a suitable internal standard. Tetramethylsilane (TMS) is often used for chemical shift referencing.

-

Acquisition: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Acquire the ¹H NMR spectrum. The resulting spectrum should show clear signals for the analyte with only a very small residual proton peak from the deuterated solvent.

Application II: Mechanistic Studies in Organometallic Synthesis

Diglyme is a premier solvent for reactions involving highly reactive organometallic reagents, such as Grignard reagents and metal hydrides.[2][3]

Causality of Use:

-

Aprotic Nature: Diglyme lacks acidic protons, preventing it from reacting with and quenching strong bases and nucleophiles like organolithium or Grignard reagents.[3]

-

Chelation and Cation Solvation: The oxygen atoms in the diglyme backbone act as Lewis bases, effectively chelating and solvating alkali metal cations (e.g., Li⁺, Na⁺).[2] This process separates the cation from its counter-anion, making the anion "naked" and significantly more reactive. This often leads to dramatic rate enhancements.[2]

-

In-Situ Monitoring with Diglyme-d14: By substituting standard diglyme with Diglyme-d14, chemists can run organometallic reactions directly within an NMR spectrometer. This powerful technique allows for the direct observation of reactive intermediates, elucidation of reaction pathways, and determination of kinetics, providing unparalleled mechanistic insight.[8]

Visualization: Solvent-Cation Interaction

The diagram below illustrates how diglyme molecules coordinate with a sodium cation (Na⁺), enhancing the reactivity of the associated anion (R⁻).

Caption: Chelation of a Sodium Cation by Diglyme.

Synthesis and Quality Control Insights

Synthesis: Glymes are generally prepared through the reaction of dimethyl ether and ethylene oxide over an acidic catalyst.[2] The synthesis of their deuterated counterparts involves more specialized methods using deuterium sources, such as deuterated alcohols or heavy water, in processes designed to achieve high levels of isotopic incorporation.[9]

Quality Control: For highly deuterated compounds like Diglyme-d14, conventional ¹H NMR is insufficient for determining isotopic purity due to the very weak residual proton signals. In these cases, Deuterium NMR (²H NMR) becomes a powerful quality control tool.[10]

Protocol: Isotopic Purity Verification via ²H NMR

-

Sample Preparation: Prepare a neat sample of Diglyme-d14 in a 5 mm NMR tube. No deuterated solvent is required; in fact, a non-deuterated solvent can be used if dilution is necessary.[10]

-

Spectrometer Configuration: Configure the NMR spectrometer to acquire on the deuterium channel. This typically involves switching the observe and lock channels.

-

Acquisition: Acquire the ²H NMR spectrum. The resulting spectrum will show signals corresponding to the different deuterium environments in the molecule.

-

Analysis: Integrate the peaks corresponding to the deuterated positions. The relative integrals can be used to confirm the structure and assess the isotopic enrichment at each site. The absence of significant signals at other chemical shifts confirms the chemical purity.[10]

Safety, Handling, and Storage

Proper handling of Diglyme-d14 is essential for laboratory safety. The safety profile is assumed to be similar to its non-deuterated analogue.

Hazards:

-

Flammability: Flammable liquid and vapor.[4] Keep away from open flames, sparks, and hot surfaces.[11][12]

-

Health Hazards: May damage fertility or the unborn child.[4]

-

Peroxide Formation: Like other ethers, diglyme can form explosive peroxides upon exposure to air and light, especially during storage. It is crucial to test for peroxides before distillation or concentration.[12]

Visualization: Safe Handling Workflow

Caption: Workflow for the Safe Handling of Diglyme-d14.

Storage Recommendations:

-

Store in a tightly closed container in a dry, well-ventilated place.[12]

-

Keep away from heat and sources of ignition.[12]

-

Store at room temperature away from light and moisture.[4][7]

Conclusion

Deuterated diglyme (Diglyme-d14), identified by CAS number 38086-00-9 , is more than just a solvent; it is an enabling technology for advanced chemical research. Its unique combination of a high boiling point, polar aprotic nature, and isotopic purity provides an inert matrix for sensitive NMR analysis and a reactive medium that enhances organometallic transformations. Understanding its properties, causality of use, and proper handling protocols is essential for any scientist aiming to perform high-fidelity mechanistic studies or develop robust synthetic methodologies. This guide serves as a foundational resource to ensure its effective and safe implementation in the laboratory.

References

- Wikipedia. (n.d.). Diglyme.

-

Zheng, X., et al. (2015). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. PMC - NIH. Retrieved from [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

- Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.

-

Wilmad-LabGlass. (n.d.). Deuterated NMR Solvents Handy Reference Data. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 38086-00-9 | Product Name : Diglyme-d14. Retrieved from [Link]

-

Asia Industrial Gases Association. (2023). Deuterium Safety. Retrieved from [Link]

- PubChem. (n.d.). Diglyme: The Key Solvent for Organometallic Synthesis.

- Taylor & Francis. (n.d.). Diglyme – Knowledge and References.

-

Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Diglyme - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. isotope.com [isotope.com]

- 5. Diglyme-d14 | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. isotope.com [isotope.com]

- 8. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Diglyme-d6

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diglyme-d6 (1,1'-Oxybis[2-methoxyethane]-d6), a crucial deuterated solvent in chemical research and development. The document details the prevailing synthetic methodology, the Williamson ether synthesis, elaborating on the mechanistic underpinnings, experimental protocols, and purification strategies. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of preparing this isotopically labeled compound. The guide emphasizes safety, reproducibility, and analytical validation to ensure the synthesis of high-purity Diglyme-d6.

Introduction and Strategic Importance

Diethylene glycol dimethyl ether, commonly known as diglyme, is an aprotic polar solvent with a high boiling point, valued for its ability to solvate cations and enhance the reactivity of organometallic reagents.[1][2] Its deuterated analogue, Diglyme-d6, where the six hydrogen atoms on the two terminal methyl groups are replaced by deuterium, is an indispensable tool in modern chemical analysis and mechanistic studies.

The strategic importance of Diglyme-d6 stems from its applications as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The absence of proton signals from the solvent in the ¹H NMR spectrum allows for the unambiguous observation of signals from the analyte. Furthermore, its use in mechanistic studies, particularly those involving mass spectrometry, enables researchers to trace the metabolic or reactive fate of the methoxy groups without isotopic interference from the solvent.

This guide focuses on the most reliable and widely adopted method for the synthesis of Diglyme-d6: the Williamson ether synthesis. This method offers a robust and scalable route from commercially available starting materials.

Synthetic Strategy: The Williamson Ether Synthesis

The preparation of glymes, including diglyme, can be achieved through several routes.[2] However, for the specific synthesis of Diglyme-d6, the Williamson ether synthesis provides the most direct and efficient pathway. This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[4][5]

The core principle involves two main steps:

-

Deprotonation: A suitable alcohol is deprotonated by a strong base to form a highly reactive alkoxide nucleophile.

-

Nucleophilic Substitution (SN2): The alkoxide attacks an appropriate alkyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.[4]

For the synthesis of Diglyme-d6, the retrosynthetic analysis points to diethylene glycol as the alcohol backbone and a deuterated methyl halide, specifically iodomethane-d3 (CD₃I), as the electrophile.

Causality in Reagent Selection:

-

Diethylene Glycol: This molecule provides the central O(CH₂CH₂)₂O core of the target molecule. Its two terminal hydroxyl groups can both be deprotonated, allowing for a double alkylation in a single reaction vessel.

-

Iodomethane-d3 (CD₃I): This is the source of the deuterium-labeled methyl groups. Iodide is an excellent leaving group, which facilitates the SN2 reaction, leading to higher yields and faster reaction rates compared to other methyl halides.[4]

-

Strong Base (e.g., Sodium Hydride, NaH): A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl groups of diethylene glycol to form the dialkoxide. Sodium hydride is ideal as it reacts irreversibly, producing hydrogen gas which can be safely vented, and the resulting sodium alkoxide is highly soluble in polar aprotic solvents.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Diglyme-d6.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | 10.61 g (0.1 mol) | ≥99% | Standard Supplier |

| Sodium Hydride | NaH | 24.00 | 5.28 g (0.22 mol) | 60% dispersion in oil | Standard Supplier |

| Iodomethane-d3 | CD₃I | 144.96 | 31.89 g (0.22 mol) | 99.5 atom % D | Standard Supplier |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | DriSolv® or equivalent | Standard Supplier |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | Standard Supplier |

| Saturated Ammonium Chloride | NH₄Cl(aq) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of Diglyme-d6.

Step-by-Step Procedure

Safety First: This procedure involves highly reactive, flammable, and toxic reagents. Methyl iodide is a potent carcinogen and alkylating agent.[6] Sodium hydride reacts violently with water. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly flame-dried or oven-dried before assembly to remove any traces of water.

-

Deprotonation: Under a positive pressure of inert gas, carefully wash the sodium hydride (5.28 g) with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in 150 mL of anhydrous THF in the reaction flask.

-

Alkoxide Formation: Dissolve diethylene glycol (10.61 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the diethylene glycol solution dropwise to the stirred NaH suspension at room temperature. The reaction is exothermic and will generate hydrogen gas; control the addition rate to maintain a gentle effervescence. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the disodium salt of diethylene glycol.

-

Deutero-methylation: Dissolve iodomethane-d3 (31.89 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the iodomethane-d3 solution dropwise to the reaction mixture. After the initial exothermic reaction subsides, heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Work-up: After the reaction is complete, cool the flask to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

Purification

The crude product is purified by fractional distillation under atmospheric pressure.

-

Apparatus: Standard fractional distillation setup with a Vigreux column.

-

Procedure: Carefully distill the crude liquid. Collect the fraction boiling at approximately 162°C.[1]

-

Yield: The expected yield of pure Diglyme-d6 is typically in the range of 75-85%.

Characterization and Validation

To confirm the identity, purity, and isotopic enrichment of the synthesized Diglyme-d6, the following analytical techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): In a standard non-deuterated solvent (e.g., CDCl₃), the spectrum should show two main signals: a singlet corresponding to the four equivalent methylene protons (-OCH₂CH₂O-) and a very small residual signal for any remaining -OCH₃ protons. The absence or significant reduction of the methyl proton signal confirms successful deuteration.

-

²H NMR (Deuterium NMR): This spectrum will show a signal corresponding to the -OCD₃ groups, confirming the incorporation of deuterium.

-

¹³C NMR (Carbon NMR): The spectrum will show two signals corresponding to the two types of carbon atoms in the molecule. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

-

Expected Molecular Weight: 140.21 g/mol .[7]

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140. Analysis of the isotopic pattern can further confirm the degree of deuteration.

Mechanistic Visualization

The core of the synthesis is the SN2 reaction between the diethylene glycol dialkoxide and iodomethane-d3.

Sources

- 1. Diglyme - Wikipedia [en.wikipedia.org]

- 2. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diglyme-d6 | CymitQuimica [cymitquimica.com]

Diglyme-d6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Properties, Synthesis, and Applications of a Key Deuterated Polar Aprotic Solvent

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Diglyme-d6 (bis(2-methoxyethyl-d3) ether), a deuterated polar aprotic solvent. It delves into its fundamental chemical and physical properties, offering a comparative analysis with its non-deuterated analog, Diglyme. This guide furnishes a detailed, field-proven protocol for the synthesis of Diglyme-d6 via the Williamson ether synthesis. Furthermore, it explores the critical applications of Diglyme-d6 in contemporary research and development, with a particular focus on its utility in nuclear magnetic resonance (NMR) spectroscopy, mechanistic studies, and as an internal standard. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique attributes of Diglyme-d6 to advance their scientific endeavors.

Introduction: Understanding Diglyme and the Significance of Deuteration

Diethylene glycol dimethyl ether, commonly known as diglyme, is a versatile and widely utilized polar aprotic solvent.[1][2] Its chemical structure, featuring two ether linkages and terminal methyl groups, imparts a unique combination of properties, including a high boiling point, good solvating power for a range of organic and inorganic compounds, and stability in the presence of strong bases.[2][3] These characteristics make it an invaluable solvent for a variety of chemical transformations, including Grignard reactions, metal hydride reductions, and hydroboration reactions.[2]

The substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), to yield Diglyme-d6, offers distinct advantages in specific scientific applications. This isotopic labeling does not significantly alter the fundamental chemical reactivity of the solvent but provides a powerful tool for analytical and mechanistic investigations. The primary impetus for employing deuterated solvents lies in their "silence" in ¹H NMR spectroscopy, a critical technique for elucidating molecular structures. The absence of proton signals from the solvent eliminates interference, allowing for a clear and unobstructed view of the analyte's proton signals.

This guide will explore the nuances of Diglyme-d6, moving beyond a simple confirmation of its identity as a polar aprotic solvent to a detailed examination of its synthesis, properties, and the strategic advantages it offers in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The utility of a solvent is intrinsically linked to its physical properties. While Diglyme-d6 shares many characteristics with its non-deuterated counterpart, the increased mass due to the presence of six deuterium atoms leads to subtle but measurable differences. A clear understanding of these properties is essential for experimental design and interpretation.

| Property | Diglyme | Diglyme-d6 |

| Chemical Formula | C₆H₁₄O₃ | C₆H₈D₆O₃ |

| Molecular Weight | 134.17 g/mol [2][4] | 140.21 g/mol [5] |

| Boiling Point | 162 °C[2][6] | ~162 °C |

| Melting Point | -64 °C[2][6] | No data available |

| Density | 0.944 g/mL at 20 °C[6] | No data available |

Synthesis of Diglyme-d6: A Validated Protocol

The most common and efficient method for the laboratory-scale synthesis of Diglyme-d6 is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of diethylene glycol is reacted with a deuterated methyl halide.

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The choice of a primary alkyl halide, such as methyl-d3 iodide, is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction.

Figure 1: Williamson Ether Synthesis of Diglyme-d6.

Detailed Experimental Protocol

Materials:

-

Diethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl-d3 iodide (CD₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add diethylene glycol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Dissolve the diethylene glycol in anhydrous THF.

-

Formation of the Alkoxide: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). The reaction will generate hydrogen gas, so ensure proper ventilation. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium salt.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add methyl-d3 iodide dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

-

Workup: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Distillation: Purify the crude Diglyme-d6 by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Applications in Research and Drug Development

The unique properties of Diglyme-d6 make it a valuable tool in a variety of scientific disciplines, particularly in fields that rely on precise analytical measurements and a deep understanding of reaction mechanisms.

High-Resolution NMR Spectroscopy

The primary application of Diglyme-d6 is as a solvent for high-resolution NMR spectroscopy. In ¹H NMR, the signals from the six deuterium atoms do not appear in the proton spectrum, thus providing a "clean" background against which the signals of the analyte can be observed without interference. This is particularly crucial when:

-

Analyzing complex molecules: In drug discovery and development, molecules often have intricate proton spectra. The use of a deuterated solvent is essential to avoid overlapping signals that would complicate or prevent accurate structural elucidation.

-

Studying organometallic complexes: Many organometallic compounds are soluble in ethereal solvents like diglyme. Diglyme-d6 allows for the detailed NMR analysis of these sensitive species, providing insights into their structure and bonding.[1]

-

Quantitative NMR (qNMR): For accurate quantification of analytes, a solvent that does not contribute signals in the regions of interest is paramount.

Mechanistic and Kinetic Isotope Effect Studies

The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is slower than that of a C-H bond. While the deuterium in Diglyme-d6 is on the methyl groups and not typically involved in direct bond-breaking during many reactions where it is used as a solvent, its presence can be utilized in more advanced mechanistic studies. For instance, it can be used as a non-reactive internal standard in reactions where other deuterated reagents are being studied, allowing for precise monitoring of reaction kinetics.

Internal Standard in Mass Spectrometry

In quantitative mass spectrometry (MS) based assays, particularly in pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are the gold standard. Diglyme-d6, being chemically identical to its non-deuterated counterpart but with a different mass, can serve as an excellent internal standard when analyzing for the presence of trace amounts of Diglyme. This ensures high accuracy and precision in quantification by correcting for variations in sample preparation and instrument response.

Figure 2: Key Applications of Diglyme-d6.

Safety and Handling

Diglyme and its deuterated analog should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a reproductive toxin and is a substance of very high concern (SVHC).[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

Diglyme-d6 is unequivocally a polar aprotic solvent, sharing the fundamental chemical properties of its non-deuterated analog. Its true value, however, lies in the strategic advantages conferred by isotopic labeling. As a "silent" solvent in ¹H NMR, a tool for mechanistic elucidation, and a high-fidelity internal standard, Diglyme-d6 is an indispensable resource for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, will empower scientists to harness its full potential in their pursuit of scientific innovation.

References

-

PubChem. Diglyme. National Center for Biotechnology Information. [Link]

- Zheng, J., et al. (2015). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Green Chemistry, 17(5), 2765-2789.

-

Wikipedia. Diglyme. [Link]

- Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. (2023).

-

LookChem. Cas 111-96-6,Diethylene Glycol Dimethyl Ether. [Link]

-

ChemBK. Diglyme. [Link]

- RSC Publishing. Tetraethylene glycol-based polymer networks for the efficient removal of radioactive methyl iodide and iodine vapor. (2021).

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Diglyme in Modern Organic Synthesis. [Link]

- Juniper Publishers.

- ResearchGate.

- SciSpace.

- ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz)

Sources

- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diglyme - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diglyme-d6 | CymitQuimica [cymitquimica.com]

- 6. Diglyme CAS#: 111-96-6 [m.chemicalbook.com]

An In-depth Technical Guide to Diglyme-d6: Nomenclature, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diglyme-d6, a deuterated ether solvent increasingly utilized in specialized applications within organic synthesis, analytical chemistry, and pharmaceutical development. The document elucidates the common synonyms and nomenclature of Diglyme-d6, details its physicochemical properties in comparison to its non-deuterated analog, and explores its principal applications. A significant focus is placed on the rationale behind using a deuterated solvent, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and in sensitive reaction monitoring. The guide culminates in a detailed, field-proven experimental protocol for a Grignard reaction, showcasing the practical application and advantages of Diglyme-d6 in a demanding synthetic context.

Introduction: The Significance of Deuterated Solvents in Advanced Chemistry

In the landscape of modern chemical research and pharmaceutical development, precision and accuracy are paramount. The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, analytical measurements, and the overall success of a research endeavor. While standard protiated solvents are ubiquitous, their deuterated counterparts, such as Diglyme-d6, offer distinct advantages in specific contexts. The replacement of hydrogen atoms with deuterium, the stable heavy isotope of hydrogen, provides a powerful tool for chemists to eliminate unwanted solvent signals in NMR spectroscopy, probe reaction mechanisms through kinetic isotope effect studies, and act as internal standards in mass spectrometry. This guide focuses on Diglyme-d6, a high-boiling, aprotic, and polar solvent that has carved a niche in applications requiring these specialized properties.

Nomenclature and Identification: Understanding the Synonyms of Diglyme-d6

Clear and unambiguous communication is vital in science. Diglyme-d6 is known by several names, which can sometimes lead to confusion. A thorough understanding of its nomenclature is the first step toward its effective utilization. The "-d6" suffix indicates that six hydrogen atoms in the molecule have been replaced with deuterium.

The most common synonyms for Diglyme-d6 are derived from the nomenclature of its non-deuterated form, Diglyme.[1]

-

Systematic IUPAC Name: 1-Methoxy-d3-2-(2-methoxy-d3-ethoxy)ethane

-

Common Chemical Names:

-

Bis(2-methoxy-d3-ethyl) ether

-

Di(2-methoxy-d3-ethyl) ether

-

Diethylene glycol dimethyl-d6 ether

-

-

Trade Names and Abbreviations:

-

Diglyme-d6

-

DGDME-d6

-

The relationship between these synonyms and the core chemical structure is illustrated in the following diagram:

Caption: A diagram illustrating the relationship between the core chemical formula of Diglyme-d6 and its common synonyms.

Physicochemical Properties: A Comparative Analysis

The utility of Diglyme-d6 is intrinsically linked to its physical and chemical properties, which are very similar to its protiated analog, Diglyme. The primary difference lies in the molecular weight due to the presence of deuterium.

| Property | Diglyme | Diglyme-d6 | Reference |

| Molecular Formula | C6H14O3 | C6H8D6O3 | [2] |

| Molecular Weight | 134.17 g/mol | 140.21 g/mol | [1][2] |

| Boiling Point | 162 °C | ~162 °C | [3] |

| Melting Point | -68 °C | ~-68 °C | [2] |

| Density | 0.945 g/mL at 20 °C | Slightly higher than Diglyme | [2] |

| Solubility in Water | Miscible | Miscible | [3] |

| Appearance | Colorless liquid | Colorless liquid | [2] |

The high boiling point and thermal stability of Diglyme-d6 make it an excellent solvent for reactions requiring elevated temperatures.[3][4] Its miscibility with water and a wide range of organic solvents further enhances its versatility.[3][4]

Key Applications in Research and Development

The unique properties of Diglyme-d6 lend themselves to several critical applications in both academic and industrial research, particularly in the synthesis of complex molecules and advanced analytical techniques.

Inert Reaction Medium in Organic Synthesis

Diglyme's chemical inertness, especially its resistance to strong bases, makes it a preferred solvent for a variety of organic reactions.[3][4] This property is retained in its deuterated form.

-

Grignard Reactions: Diglyme is an excellent solvent for the formation and reaction of Grignard reagents, especially when higher temperatures are required to initiate the reaction with less reactive organic halides.[4] The ether oxygens in Diglyme effectively solvate the magnesium ion, stabilizing the Grignard reagent.

-

Metal Hydride Reductions: Reactions involving powerful reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often carried out in ether solvents. Diglyme's high boiling point allows for reactions to be conducted at elevated temperatures, increasing reaction rates.

-

Organometallic Chemistry: Many other organometallic reactions, including those involving alkali metal reagents, benefit from the solvating power and stability of Diglyme.[4]

The Deuterated Advantage: NMR Spectroscopy

The primary driver for using Diglyme-d6 over its protiated counterpart is in Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

Elimination of Solvent Interference: In ¹H NMR, the signals from protiated solvents can be intense, often obscuring the signals of the analyte, especially at low concentrations. By using a deuterated solvent like Diglyme-d6, the large solvent peak is absent from the ¹H spectrum, allowing for a clear and unobstructed view of the signals from the compound of interest.[5]

-

Use as a Locking Solvent: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and homogeneity throughout the experiment. This leads to higher resolution and more accurate chemical shift measurements.

-

In-situ Reaction Monitoring: The ability to run a reaction directly in an NMR tube and monitor its progress in real-time is a powerful technique for mechanistic studies and reaction optimization. Using Diglyme-d6 as the reaction solvent allows for clear observation of the disappearance of starting materials and the appearance of products without the interference of solvent protons.

The following diagram illustrates the workflow for utilizing Diglyme-d6 in NMR analysis:

Caption: A simplified workflow demonstrating the use of Diglyme-d6 for clear NMR spectral acquisition.

Role in Drug Development

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates often involves multi-step sequences where precise control over reaction conditions is crucial.[6] Diglyme's properties make it a valuable solvent in this context. The use of Diglyme-d6 can be particularly advantageous for:

-

Mechanistic Studies: Understanding the detailed mechanism of a reaction is critical for its optimization and scale-up. Using Diglyme-d6 in combination with NMR spectroscopy allows researchers to follow the course of a reaction and identify key intermediates.

-

Purity Assessment of APIs: The final purity of a drug substance is of utmost importance. Using Diglyme-d6 to dissolve the API for NMR analysis ensures that there are no interfering solvent signals, allowing for the detection of even trace impurities.

Experimental Protocol: Grignard Reaction for the Synthesis of a Tertiary Alcohol using Diglyme-d6

This protocol provides a detailed, self-validating procedure for the synthesis of a tertiary alcohol via a Grignard reaction, utilizing Diglyme-d6 as the solvent. This allows for the potential for in-situ NMR monitoring of the reaction progress.

Objective: To synthesize triphenylmethanol from bromobenzene and benzophenone using a Grignard reaction in Diglyme-d6.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene, anhydrous

-

Benzophenone

-

Diglyme-d6, anhydrous

-

Anhydrous diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Apparatus: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

-

Initiation of Grignard Reagent:

-

To the round-bottom flask, add magnesium turnings (1.2 g, 50 mmol) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene (5.5 mL, 52 mmol) in anhydrous Diglyme-d6 (20 mL).

-

Add a small portion (~2 mL) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary.

-

-

Formation of Grignard Reagent:

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

-

Reaction with Benzophenone:

-

Prepare a solution of benzophenone (9.1 g, 50 mmol) in anhydrous Diglyme-d6 (15 mL).

-

Add the benzophenone solution dropwise to the Grignard reagent with stirring. An exothermic reaction will occur. Maintain the temperature below 50 °C using a water bath if necessary.

-

-

Work-up and Isolation:

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL).

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude triphenylmethanol.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure triphenylmethanol.

-

Self-Validation:

-

TLC Analysis: Monitor the progress of the reaction by TLC, observing the disappearance of the benzophenone spot and the appearance of the triphenylmethanol spot.

-

NMR Spectroscopy: Dissolve a small sample of the purified product in CDCl3 and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of triphenylmethanol and free of signals from starting materials or Diglyme-d6.

-

Melting Point: The melting point of the purified triphenylmethanol should be sharp and consistent with the literature value (162-164 °C).

Conclusion

Diglyme-d6 is a specialized deuterated solvent that offers significant advantages for researchers in organic synthesis and drug development. Its unique combination of a high boiling point, chemical inertness, and the absence of proton signals in ¹H NMR makes it an invaluable tool for conducting high-temperature reactions, monitoring reaction progress in real-time, and obtaining clean analytical data. The provided experimental protocol for a Grignard reaction highlights a practical application where the properties of Diglyme-d6 can be effectively leveraged to achieve a successful synthetic outcome with the option for detailed mechanistic investigation. As the demand for precision and in-depth understanding in chemical research continues to grow, the strategic use of deuterated solvents like Diglyme-d6 will undoubtedly play an increasingly important role.

References

-

Wikipedia. (2023, October 27). Diglyme. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Diglyme. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Grokipedia. (n.d.). Diglyme. Retrieved January 25, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Indispensable Role of Diglyme in Modern Organic Synthesis. Retrieved January 25, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Chemical Reactions: The Power of Diglyme as a Reaction Medium. Retrieved January 25, 2026, from [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved January 25, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Diglyme-d6. Retrieved January 25, 2026, from [Link]

-

Zhang, Z., et al. (2013). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 3(48), 25849-25874. [Link]

Sources

- 1. Diglyme-d6 | CymitQuimica [cymitquimica.com]

- 2. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diglyme - Wikipedia [en.wikipedia.org]

- 4. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of Diglyme-d6

This guide provides comprehensive safety protocols and handling procedures for Diglyme-d6 (bis(2-methoxyethyl-d3) ether), a deuterated solvent essential for specialized research applications. The following sections are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage the risks associated with this compound, ensuring a safe laboratory environment. The information presented is synthesized from authoritative safety data sheets and toxicological resources, emphasizing a proactive approach to safety through understanding the inherent hazards and implementing robust control measures.

Introduction to Diglyme-d6 and Its Core Hazards

Diglyme-d6 is the deuterated analog of Diethylene Glycol Dimethyl Ether (Diglyme). In this isotopic variant, the six hydrogen atoms on the terminal methyl groups are replaced with deuterium. This substitution makes it a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in studies investigating reaction mechanisms and metabolic pathways.

While the substitution of hydrogen with deuterium, a stable, non-radioactive isotope, does not alter the fundamental chemical reactivity, the toxicological and physical hazards associated with the parent molecule, Diglyme, are fully retained. The primary hazards are significant:

-

Reproductive Toxicity : Diglyme is a known reproductive toxin, presumed to affect fertility and cause harm to the unborn child.[1][2]

-

Peroxide Formation : As an ether, Diglyme-d6 can form explosive peroxide crystals upon exposure to air and light, especially during long-term storage or upon concentration.[1][3]

-

Flammability : The solvent is a flammable liquid with a relatively low flash point, and its vapors can form explosive mixtures with air.[4][5]

This guide is predicated on the principle that Diglyme-d6 should be handled with the same, if not greater, caution as its non-deuterated counterpart.

GHS Hazard Identification and Classification

Understanding the Globally Harmonized System (GHS) classification is the first step in risk assessment. Diglyme-d6 falls under the same classification as Diglyme.

| GHS Classification | Details |

| Pictograms | GHS02 (Flame), GHS08 (Health Hazard) |

| Signal Word | Danger [5] |

| Hazard Statements | H226 : Flammable liquid and vapour.[5] H360 : May damage fertility or the unborn child.[2] |

| Precautionary Statements | Prevention : P201, P202, P210, P233, P240, P241, P242, P243, P280, P281[2] Response : P303+P361+P353, P308+P313, P370+P378[2] Storage : P403+P235, P405[2] Disposal : P501[2] |

Toxicological Profile: A Deep Dive

The most severe health risk associated with Diglyme-d6 is its reproductive toxicity. The European Chemicals Agency has classified Diglyme as a Substance of Very High Concern (SVHC) for this reason.[2]

Reproductive and Developmental Toxicity

Experimental studies on the parent compound, Diglyme, have demonstrated clear adverse effects on the male reproductive system, including the testes, seminal vesicles, and prostate. It is presumed to affect fertility and is classified as a substance that may cause harm to the unborn child.[1][6] Due to these risks, personnel who are pregnant, planning to become pregnant, or breastfeeding should avoid exposure. All work with Diglyme-d6 must be conducted with stringent engineering controls to prevent any possibility of inhalation or dermal contact.

Other Health Effects

-

Inhalation : Vapors may cause drowsiness, dizziness, and irritation to the respiratory system.[6][7] High concentrations can lead to central nervous system depression.[6]

-

Dermal Contact : The substance can be absorbed through the skin, potentially leading to systemic effects.[1] While not classified as a primary skin irritant, prolonged contact may cause discomfort.[6] Open cuts or abrasions should never be exposed.[6]

-

Eye Contact : May cause slight, transient irritation.[1]

The Influence of Deuteration on Toxicity

The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This "kinetic isotope effect" can slow down metabolic processes where the cleavage of this bond is the rate-determining step. Depending on the metabolic pathway, this can have variable effects on toxicity.[8] For some compounds, slower metabolism can lead to reduced formation of a toxic metabolite.[9] However, it could also potentially increase exposure to the parent compound or shift metabolism to other pathways. Given the established toxicity of Diglyme, it must be assumed that Diglyme-d6 presents a comparable or potentially modified toxicological risk. Therefore, no reduction in safety precautions is warranted.

Physical and Chemical Hazards

Flammability

Diglyme-d6 is a flammable liquid. Vapors are heavier than air and can travel to an ignition source and flash back.[4]

| Property | Value |

| Flash Point | 57 °C (135 °F) - closed cup[2] |

| Boiling Point | 162 °C (324 °F)[2] |

| Melting Point | -64 °C (-83 °F)[2] |

| Vapor Pressure | 3.99 hPa at 20 °C |

| Explosive Limits | Upper: 17.4% (V) |

All sources of ignition, including open flames, hot surfaces, and static discharge, must be rigorously excluded from the handling area.[10]

Peroxide Formation

This is a critical and often underestimated hazard. Ethers like Diglyme-d6 react with atmospheric oxygen to form unstable and potentially explosive peroxides.[1][3] This process is accelerated by light and heat.[11] Peroxide crystals can form in the liquid or on the threads of the container cap, which can detonate upon friction from opening the container.[3]

Standard Operating Protocol for Handling Diglyme-d6

This protocol outlines the minimum requirements for safely handling Diglyme-d6. All manipulations must be preceded by a formal hazard assessment.

Objective: To safely transfer and use Diglyme-d6 while minimizing exposure and preventing fire or explosion.

Materials:

-

Diglyme-d6 in a sealed container

-

Appropriate glassware (oven-dried)[12]

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles for transfer

-

Personal Protective Equipment (see Section 6)

Procedure:

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Clear the fume hood of all unnecessary equipment and potential ignition sources.

-

Position a portable safety shield if working with larger quantities.[13]

-

Ensure an appropriate fire extinguisher (Class B: dry chemical or CO2) is nearby.[5][14] Do NOT use water.[14]

-

Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

-

-

Container Inspection:

-

Before moving the container, visually inspect it for any signs of peroxide formation (e.g., crystal formation, discoloration).[15] If crystals are present, DO NOT TOUCH OR OPEN THE CONTAINER. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Check the date the container was received and opened. Adhere strictly to peroxide testing and disposal timelines (see Section 7).

-

-

Inert Atmosphere Transfer:

-

All transfers should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent both moisture contamination and peroxide formation.[12][16]

-

For bottles with a septum-sealed cap (e.g., Sure/Seal™), use standard syringe techniques.

-

Purge the receiving vessel with inert gas.

-

Use a clean, dry syringe to pierce the septum and withdraw the required amount of solvent.

-

Dispense the solvent into the reaction vessel.

-

-

Post-Handling:

-

Securely close the Diglyme-d6 container.

-

Wipe down the exterior of the container and any spills within the fume hood.

-

Properly quench and dispose of any contaminated materials (e.g., syringe, needles) as hazardous waste.[6]

-

Wash hands and forearms thoroughly after exiting the lab.

-

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The following diagram outlines the decision-making process for ensuring adequate protection.

Caption: PPE selection workflow for handling Diglyme-d6.

Storage and Peroxide Management

Proper storage is critical for mitigating the risk of peroxide formation.

Storage Conditions:

-

Store in a dedicated, approved flammable liquids cabinet.[11]

-

Keep containers tightly closed and sealed to limit air exposure.[10][11]

-

Store in the original light-resistant (amber) container away from light, heat, and ignition sources.[3][11]

-

Do not store in pits, basements, or other areas where vapors may be trapped.[6]

-

Avoid contact with strong oxidizing agents, acids, and bases.[4]

Peroxide Management Workflow:

Caption: Decision workflow for managing peroxide formation in Diglyme-d6.

Peroxide Testing Protocol:

-

Use commercially available peroxide test strips.

-

Apply a drop of the solvent to the strip.

-

Compare the resulting color to the chart provided.

-

Record the date and result on the container label.

-

NEVER test a solvent that has visible crystals.[15]

-

If peroxide levels exceed 30 ppm, do not use the solvent and arrange for immediate disposal through your EHS department.[15]

Emergency Procedures

Spill:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

-

For small spills inside a fume hood, use a liquid-absorbent material (e.g., Chemizorb®).

-

Collect the absorbent material in a sealed container for hazardous waste disposal.

-

Do not allow the product to enter drains.

Fire:

-

If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide extinguisher.[5]

-

For any larger fire, activate the fire alarm, evacuate the area, and call emergency services.

Exposure:

-

Inhalation : Move to fresh air immediately. Seek medical attention if symptoms persist.

-

Skin Contact : Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Rinse mouth. Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

All Diglyme-d6 waste, including contaminated materials and empty containers, must be disposed of as hazardous waste.[6]

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless explicitly permitted.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[6][17]

-

Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol); the rinsate must also be collected as hazardous waste.[15]

References

- Eastman. (2019). PRODUCT STEWARDSHIP SUMMARY: Diglyme.

- ChemicalBook. (2026). Diglyme - Safety Data Sheet.

- ChemicalBook. (2026). Diglyme - Safety Data Sheet.

- Santa Cruz Biotechnology. Diglyme - Safety Data Sheet.

- Fisher Scientific. (2025). Bis(2-methoxyethyl) ether - Safety Data Sheet.

- Echemi. Diglyme SDS, 111-96-6 Safety Data Sheets.

-

Wikipedia. Diglyme. Retrieved from [Link]

- Carnegie Mellon University. Pyrophoric Handling Procedure.

-

White, R. D., Sipes, I. G., Gandolfi, A. J., & Bowden, G. T. (1981). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. PubMed. Retrieved from [Link]

- Western Carolina University. Peroxide Forming Chemical Storage Guidelines.

-

Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. Retrieved from [Link]

-

Lee, K. P., Kinney, L. A., & Valentine, R. (1989). Subchronic Inhalation Toxicity of Diglyme. PubMed. Retrieved from [Link]

- Sigma-Aldrich. Use and Handling of NMR Solvents.

-

University of St Andrews. (2024). Ethers. Health & Safety. Retrieved from [Link]

-

University of California, Riverside. (2025). Peroxide-Forming Chemicals – Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. Use and Handling of NMR Solvents Deuterated Chloroform.

-

Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

- Concordia University. “Peroxide-Forming Chemicals” Safety Guidelines.

- University of Washington. C3. Safe Handling of Pyrophoric Materials.

- Chromservis. Deuterated - Solvents, Reagents & Accessories.

- Minnesota Department of Health. (2016). Ethyl Ether Toxicological Summary.

- University of Washington. (2022). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS.

-

Tradebe. (2023). How to Dispose of Solvents: Safe and Responsible Methods. Retrieved from [Link]

-

ResearchGate. (2021). How to dry deuterated NMR solvents?. Retrieved from [Link]

Sources

- 1. honeywell-pmt.com [honeywell-pmt.com]

- 2. Diglyme - Wikipedia [en.wikipedia.org]

- 3. ehs.tcu.edu [ehs.tcu.edu]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. concordia.ca [concordia.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cmu.edu [cmu.edu]

- 14. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 15. wcu.edu [wcu.edu]

- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 17. ecolink.com [ecolink.com]

A Senior Application Scientist's Guide to Commercial Suppliers of Diglyme-d6 for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for Diglyme-d6 (bis(2-methoxy-d3-ethyl) ether), a critical deuterated solvent for advanced research and development. This guide moves beyond a simple vendor list, offering a technical analysis of product specifications, the rationale behind selecting high-purity grades, and practical considerations for incorporating this essential material into your workflows.

Introduction to Diglyme-d6: Properties and Significance

Diglyme-d6 is the deuterated analog of Diethylene Glycol Dimethyl Ether (Diglyme). In Diglyme-d6, the six hydrogen atoms on the two methyl groups are replaced with deuterium. This isotopic substitution makes it an invaluable tool in a variety of scientific applications, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and in studies of reaction mechanisms where monitoring of specific proton signals is crucial.

The non-deuterated form, diglyme, is a high-boiling point, aprotic solvent known for its ability to chelate cations, which enhances the reactivity of organometallic reagents.[1] These properties are retained in its deuterated counterpart, making Diglyme-d6 an excellent choice for NMR studies of reactions involving such reagents.

Key Physicochemical Properties of Diglyme (Non-deuterated):

| Property | Value |

| Molecular Formula | C6H14O3 |

| Molecular Weight | 134.17 g/mol |

| Boiling Point | 162 °C |

| Melting Point | -68 °C |

| Density | 0.945 g/mL at 20 °C |

| Solubility | Miscible with water and many organic solvents. |

Note: The physical properties of Diglyme-d6 are very similar to its non-deuterated counterpart.

Leading Commercial Suppliers of Diglyme-d6

A careful selection of a Diglyme-d6 supplier is paramount to ensure the quality and consistency of your research data. The following suppliers are recognized for their production of high-purity deuterated solvents.

| Supplier | Product Name | CAS Number | Molecular Formula | Noted Purity/Specifications |

| Toronto Research Chemicals (TRC) | Diglyme-d6 | 1189942-73-1 | C6H8D6O3 | Labeled Diglyme for use as a reaction medium. |

| Cambridge Isotope Laboratories, Inc. (CIL) | Diglyme-d₁₄ (D, 98%) | 38086-00-9 | (CD3OCD2CD2)2O | Chemical Purity: 98%[2] |

| Sigma-Aldrich (Merck) | Diglyme-d6 | 1189942-73-1 | C6H8D6O3 | Synonym: 1-(methoxy-d3)-2-(2-(methoxy-d3)ethoxy)ethane |

| Pharmaffiliates | Diglyme-d6 | 1189942-73-1 | C6H8D6O3 | Appearance: Clear Colourless Volatile Liquid[3] |

The Critical Role of Isotopic and Chemical Purity: A Self-Validating System

In the realm of deuterated solvents, purity is a multi-faceted parameter encompassing both isotopic and chemical purity. Understanding the nuances of these specifications is the first step in establishing a self-validating experimental system.

Isotopic Purity

Isotopic purity refers to the percentage of deuterium atoms at the labeled positions. For Diglyme-d6, this specifically relates to the methyl groups. High isotopic enrichment (typically >99 atom % D) is crucial for minimizing residual proton signals from the solvent in ¹H NMR spectroscopy.[4] These residual signals can obscure or overlap with signals from the analyte of interest, complicating spectral interpretation.

The workflow for selecting and qualifying a supplier based on isotopic purity can be visualized as follows:

Caption: Workflow for Supplier Qualification.

Chemical Purity

Chemical purity refers to the absence of non-deuterated chemical contaminants. Impurities can arise from the synthesis of the deuterated solvent or from degradation over time. Common impurities in ethers like diglyme include peroxides, which can be hazardous and can initiate unwanted side reactions.[5] Water is another common impurity that can be problematic in moisture-sensitive reactions.

Experimental Protocol: A Self-Validating Approach to Purity Verification

Upon receiving a new batch of Diglyme-d6, it is prudent to perform an in-house quality control check, even when a supplier's CoA is provided. This serves as a self-validating step to ensure the material's integrity.

1. ¹H NMR for Isotopic and Chemical Purity Assessment:

-

Objective: To verify the isotopic enrichment and identify any proton-containing impurities.

-

Methodology:

-

Prepare a neat sample of the Diglyme-d6 in a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for low-level impurities.

-

Analysis:

-

Integrate the residual proton signal of the Diglyme-d6 solvent. The chemical shift of the residual protons in deuterated solvents is well-documented.[6]

-

Compare the integral of the residual solvent peak to the integrals of any other observed peaks. This will give a semi-quantitative measure of proton-containing impurities.

-

The very low intensity of the residual solvent peak relative to any analyte signals is a direct indicator of high isotopic purity.

-

-

2. Karl Fischer Titration for Water Content:

-

Objective: To quantify the water content.

-

Methodology:

-

Use a coulometric Karl Fischer titrator for accurate measurement of low water levels.

-

Inject a known volume or weight of the Diglyme-d6 into the titration cell.

-

The instrument will automatically titrate the water and provide a reading in parts per million (ppm) or percentage.

-

-

Causality: For many organometallic reactions, particularly those involving Grignard reagents, the presence of water can quench the reagent and significantly reduce the yield of the desired product.[7]

Applications and the Rationale for Using Diglyme-d6

The choice to use Diglyme-d6 is driven by its unique combination of properties that are advantageous in specific research contexts.

NMR Spectroscopy of Organometallic Reactions

Diglyme's ability to solvate metal cations enhances the solubility and reactivity of many organometallic compounds.[1] When studying these reactions by NMR, the use of a deuterated solvent is essential to avoid overwhelming the spectrum with solvent signals. Diglyme-d6 is particularly useful for in-situ reaction monitoring where the reaction intermediates and products may have complex ¹H NMR spectra.

Mechanistic Studies and the Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE). By using Diglyme-d6 as a solvent, researchers can study the KIE of reactions involving the solvent itself or ensure that the solvent does not participate in unwanted H/D exchange with the reactants. This is a powerful tool for elucidating reaction mechanisms.

The following diagram illustrates the decision-making process for employing Diglyme-d6 in a research setting:

Caption: Decision matrix for selecting Diglyme-d6.

Packaging, Storage, and Handling

Deuterated solvents are typically packaged in ampoules or septum-sealed bottles to protect them from atmospheric moisture.[4][8] Common packaging sizes range from 1g and 5g to larger quantities for bulk applications.

Storage and Handling Best Practices:

-

Storage: Store Diglyme-d6 in a cool, dry, and well-ventilated area, away from sources of ignition.[3] Ethers like diglyme can form explosive peroxides upon exposure to air and light, so it is crucial to store them in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Handling: Handle Diglyme-d6 in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As it is flammable, avoid contact with open flames, sparks, and hot surfaces.[5]

Conclusion

The selection of a commercial supplier for Diglyme-d6 requires a thorough evaluation of product specifications, with a strong emphasis on isotopic and chemical purity. By requesting and scrutinizing Certificates of Analysis and implementing in-house quality control measures, researchers can ensure the integrity of their experimental data. The unique properties of Diglyme-d6 make it an indispensable tool for advancing our understanding of organometallic chemistry and reaction mechanisms, and its proper selection and handling are foundational to successful research outcomes.

References

- Toronto Research Chemicals. (n.d.). Current Time in Toronto, CA.

-

National Center for Biotechnology Information. (n.d.). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. PubMed Central. Retrieved January 25, 2026, from [Link]

-

Laboratorystandards. (n.d.). NMR Analysis. Retrieved January 25, 2026, from [Link]

-

Fisher Scientific. (n.d.). Essential deuterated solvents in a variety of packaging styles to suit your usage. Retrieved January 25, 2026, from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1357 - DIETHYLENE GLYCOL DIMETHYL ETHER. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2026, January 14). Density Functional Theory Studies of Reaction Mechanisms in Organometallic Catalysis. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, August 6). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved January 25, 2026, from [Link]

-

SciSpace. (n.d.). Top 5 Advances in Organometallic Chemistry papers published in 1969. Retrieved January 25, 2026, from [Link]

-

ZEOtope. (n.d.). TECH NOTE: 24-001. Retrieved January 25, 2026, from [Link]

-

LGC Group. (2020). Toronto Research Chemicals Newsletter. Retrieved January 25, 2026, from [Link]

-

Eurisotop. (n.d.). NMR Solvents. Retrieved January 25, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Diglyme-d6. Retrieved January 25, 2026, from [Link]

-

Fisher Scientific. (n.d.). Toronto Research Chemicals 1GR Diethylene Glycol Dimethyl Ether(Diglyme). Retrieved January 25, 2026, from [Link]

-

American Chemistry Council. (2019, February). Diglyme. Retrieved January 25, 2026, from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2000, February 25). Use of Competition Kinetics With Fast Reactions of Grignard Reagents. PubMed. Retrieved January 25, 2026, from [Link]

Sources

- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Essential deuterated solvents in a variety of packaging styles to suit your usage. [fishersci.fi]

- 5. ICSC 1357 - DIETHYLENE GLYCOL DIMETHYL ETHER [chemicalsafety.ilo.org]

- 6. buchem.com [buchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. NMR Solvents | Eurisotop [eurisotop.com]

The Principle of Deuteration and Its Impact on Molecular Properties

An In-depth Technical Guide to the Core Applications of Deuterated Solvents in Scientific Research

Abstract: This technical guide provides a comprehensive overview of the fundamental applications of deuterated solvents in modern scientific research. Moving beyond a simple catalog of uses, this document delves into the underlying physical and chemical principles that make isotopic substitution a powerful tool. We will explore the ubiquitous role of deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy, their utility as non-invasive tracers in metabolic and environmental studies, and their application in elucidating reaction mechanisms through the kinetic isotope effect. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of deuterated compounds in their experimental designs.

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. The doubling of mass compared to protium (¹H) is the primary source of the unique chemical and physical properties of deuterated compounds. While chemically similar to their hydrogen-containing counterparts, the increased mass of deuterium leads to a lower vibrational frequency in C-D bonds compared to C-H bonds. This difference in zero-point energy is the foundation for many of the applications discussed herein, particularly the kinetic isotope effect.

From a practical standpoint, the most significant difference exploited in daily research is the distinct nuclear magnetic resonance frequency of deuterium compared to protium. This property is the cornerstone of modern NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Dominant Application

The vast majority of deuterated solvents are produced for use in NMR spectroscopy. The primary function of a deuterated solvent in an NMR experiment is to dissolve the analyte without creating an overwhelming solvent signal that would obscure the signals from the sample itself.

Why Deuterated Solvents are Essential for ¹H NMR

-

Signal Obscuration: Solvents are present in vast excess compared to the analyte. If a standard, proton-containing solvent like chloroform (CHCl₃) were used, the intense signal from the single proton in chloroform would completely dominate the ¹H NMR spectrum, making it impossible to observe the signals from the analyte of interest.

-

Deuterium's NMR Invisibility (in ¹H NMR): The deuterium nucleus resonates at a much different frequency than the proton nucleus. Therefore, when a deuterated solvent like deuterated chloroform (CDCl₃) is used, it is essentially "invisible" in the ¹H NMR spectrum. A small residual peak from any remaining CHCl₃ is often observed, which can be useful for referencing the spectrum.

-

Field-Frequency Locking: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field. The spectrometer's electronics constantly monitor the deuterium resonance frequency and adjust the magnetic field to keep it constant. This lock ensures the stability of the magnetic field over the course of the experiment, which is crucial for acquiring high-resolution spectra.